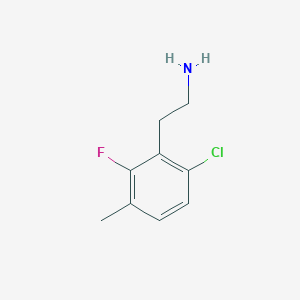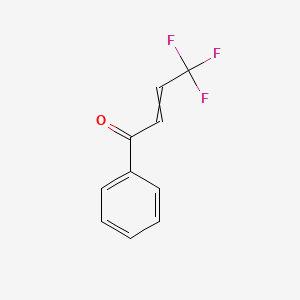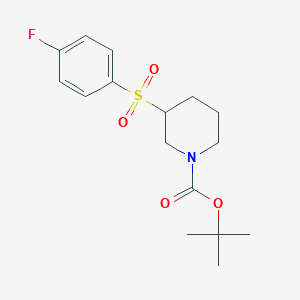![molecular formula C38H26N8Ru+2 B15148132 2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+)](/img/structure/B15148132.png)
2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+) is a complex coordination compound that features a ruthenium center coordinated with multiple nitrogen-containing ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+) typically involves the coordination of ruthenium with the respective ligands under controlled conditions. One common method involves the reaction of ruthenium trichloride with the ligands in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is often carried out under reflux conditions to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+) undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, hydrazine; reactions are often conducted in ethanol or methanol.
Substitution: Various ligands such as phosphines or amines; reactions may require elevated temperatures and inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state ruthenium complexes, while reduction can yield lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and induce apoptosis in cancer cells.
Medicine: Explored for its photodynamic therapy applications, where it can generate reactive oxygen species upon light activation to kill cancer cells.
Industry: Utilized in the development of advanced materials and sensors due to its unique electronic and photophysical properties.
Wirkmechanismus
The mechanism by which 2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+) exerts its effects involves coordination with target molecules, such as DNA or proteins. The ruthenium center can facilitate electron transfer processes, leading to the generation of reactive species that can induce cellular damage or catalyze specific reactions. The molecular targets and pathways involved vary depending on the specific application, but often include interactions with nucleic acids and cellular enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruthenium(II) tris(bipyridine): Another ruthenium complex with similar photophysical properties but different ligand structure.
Ruthenium(II) tris(phenanthroline): Similar coordination environment but with phenanthroline ligands instead of quinoxalino[2,3-f][1,10]phenanthroline.
Ruthenium(II) tris(pyridine): Features pyridine ligands, offering different electronic properties compared to the target compound.
Uniqueness
2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+) is unique due to its specific ligand arrangement, which imparts distinct electronic and photophysical properties. This uniqueness makes it particularly suitable for applications in photodynamic therapy and as a catalyst in specific organic transformations.
Eigenschaften
Molekularformel |
C38H26N8Ru+2 |
|---|---|
Molekulargewicht |
695.7 g/mol |
IUPAC-Name |
2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+) |
InChI |
InChI=1S/C18H10N4.2C10H8N2.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-10H;2*1-8H;/q3*-2;+8 |
InChI-Schlüssel |
UTKMGLXVAPKQTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C4=CC=C[N-]C4=C5C(=CC=C[N-]5)C3=N2.C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.[Ru+8] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-Chlorophenyl)methylene]-2-thioxo-thiazolidin-4-one](/img/structure/B15148054.png)

![N-(1,3-thiazol-2-yl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B15148058.png)
![2-Dimethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15148068.png)
![Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate](/img/structure/B15148073.png)




![N'-[(3-nitrophenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B15148127.png)
![2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15148138.png)

![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide;hexafluorophosphate](/img/structure/B15148157.png)
